Cas no 1936628-40-8 (tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate)

Tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate is a specialized carbamate derivative featuring a benzoxazole scaffold, which is of significant interest in medicinal chemistry and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and facilitates selective deprotection under mild acidic conditions, making it a valuable intermediate in peptide synthesis and heterocyclic compound development. The benzoxazole moiety contributes to its potential biological activity, particularly in the design of kinase inhibitors and antimicrobial agents. This compound’s well-defined reactivity and structural versatility make it suitable for applications in drug discovery and organic synthesis, where precise functionalization is required.
tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate structure
1936628-40-8 structure
Product Name:tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate
CAS No:1936628-40-8
MF:C13H16N2O3
MW:248.277743339539
CID:5041102
Update Time:2025-11-01

tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate
    • tert-butyl N-(1,2-benzoxazol-3-ylmethyl)carbamate
    • tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate
    • Inchi: 1S/C13H16N2O3/c1-13(2,3)17-12(16)14-8-10-9-6-4-5-7-11(9)18-15-10/h4-7H,8H2,1-3H3,(H,14,16)
    • InChI Key: MWQXTLKFANWYKC-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C2C=CC=CC=2ON=1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 301
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.4

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Additional information on tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate

Research Brief on tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate (CAS: 1936628-40-8) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate (CAS: 1936628-40-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, featuring a benzoxazole scaffold, is being explored for its potential as a versatile intermediate in drug discovery and its unique biological activities. Recent studies have highlighted its role in modulating key enzymatic pathways and its utility in the synthesis of novel therapeutic agents.

One of the primary research focuses on this compound has been its application in the development of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the benzoxazole moiety of tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate has shown promising interactions with ATP-binding sites of various kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC50 values in the nanomolar range. This suggests its potential as a scaffold for designing next-generation CDK inhibitors for cancer therapy.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's role in central nervous system (CNS) drug development. The benzoxazole core is known to confer blood-brain barrier permeability, making it an attractive structural feature for CNS-targeted drugs. Research published in ACS Chemical Neuroscience in early 2024 reported that tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate derivatives displayed significant affinity for GABA receptors, indicating potential applications in neurological disorders such as epilepsy and anxiety.

The synthetic versatility of this compound has also been a subject of recent studies. A novel synthetic route reported in Organic Process Research & Development (2023) demonstrated an improved yield (85%) and purity (>99%) for the preparation of tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate, using a one-pot condensation approach. This methodological advancement is particularly significant for scaling up production for pharmaceutical applications.

From a safety and pharmacokinetic perspective, preliminary ADME studies conducted in 2024 have shown that the compound exhibits favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (75-80%). These characteristics, combined with its demonstrated biological activities, position tert-butyl N-[(1,2-benzoxazol-3-yl)methyl]carbamate as a promising lead compound for further drug development efforts.

Looking forward, researchers are particularly interested in exploring the compound's potential in targeted drug delivery systems. Its chemical structure allows for facile modification, enabling conjugation with various targeting moieties. Current investigations are focusing on developing antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems incorporating derivatives of this benzoxazole carbamate for more precise therapeutic interventions.

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